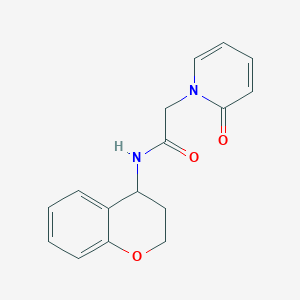![molecular formula C14H16N2O3 B7468349 2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid](/img/structure/B7468349.png)
2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid, also known as tryptophan conjugate, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a derivative of tryptophan, an essential amino acid that plays a crucial role in protein synthesis and neurotransmitter production. In
Scientific Research Applications
2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. The compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in the treatment of cancer and diabetes.
Mechanism of Action
The mechanism of action of 2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid is not fully understood. However, it has been shown to modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. The compound has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and apoptosis. The compound has also been shown to improve cognitive function and memory. Additionally, it has been shown to have a protective effect on the nervous system and cardiovascular system.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize in large quantities. However, one of the limitations of using the compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of 2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential use in the treatment of cancer and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various signaling pathways.
Synthesis Methods
The synthesis of 2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid involves the reaction of 2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid with acetic anhydride and butyric anhydride. The resulting product is purified through column chromatography to obtain the final compound. This method has been optimized to yield high purity and high yield of the compound.
properties
IUPAC Name |
2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-11(14(18)19)16-13(17)7-9-8-15-12-6-4-3-5-10(9)12/h3-6,8,11,15H,2,7H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFQUSUUOCUHHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole](/img/structure/B7468278.png)

![4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7468285.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylfuran-2-carboxamide](/img/structure/B7468293.png)
![3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione](/img/structure/B7468299.png)

![[2-(4-cyclohexylphenyl)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7468306.png)
![3,4-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7468310.png)
![3-Methyl-1-oxo-1h-benzo[c]quinolizine-4-carbonitrile](/img/structure/B7468316.png)

![2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7468341.png)
![4-[2-[3-[2-Chloro-5-(trifluoromethyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]benzonitrile](/img/structure/B7468350.png)
![(4-Hydroxyphenyl)-[1-(2-methyl-2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]methanone](/img/structure/B7468358.png)
![3-[(3-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468365.png)